Dodecabenzylbambus[6]uril, bn-bu[6]

Anion recognition Supramolecular chemistry Macrocyclic receptors

Conventional anion ion-exchangers (e.g., TDMACl) cannot selectively detect perchlorate in environmental waters. Bn-BU[6]-a macrocyclic anion receptor-provides size-selective encapsulation within its ~4.5 Å cavity. • Perchlorate ISE detection limit ~1 μM, 100× better than TDMACl membranes • Near-absolute EME selectivity for I⁻, Br⁻, ClO₄⁻ over 100,000× Cl⁻, NO₃⁻, SO₄²⁻ • Benchmark ¹H NMR anion binding dataset (17 anions) for receptor design White powder, ≥95%.

Molecular Formula C114H108N24O12
Molecular Weight 2006.2 g/mol
Cat. No. B12302629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecabenzylbambus[6]uril, bn-bu[6]
Molecular FormulaC114H108N24O12
Molecular Weight2006.2 g/mol
Structural Identifiers
SMILESC1N2C3C(N(C2=O)CN4C5C(N(C4=O)CN6C7C(N(C6=O)CN8C9C(N(C8=O)CN2C4C(N(C2=O)CN2C6C(N1C2=O)N(C(=O)N6CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N4CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N9CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N7CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N5CC1=CC=CC=C1)CC1=CC=CC=C1)N(C(=O)N3CC1=CC=CC=C1)CC1=CC=CC=C1
InChIInChI=1S/C114H108N24O12/c139-103-115(61-79-37-13-1-14-38-79)91-92(116(103)62-80-39-15-2-16-40-80)128-74-130-95-96(120(66-84-47-23-6-24-48-84)105(141)119(95)65-83-45-21-5-22-46-83)132(111(130)147)76-134-99-100(124(70-88-55-31-10-32-56-88)107(143)123(99)69-87-53-29-9-30-54-87)136(113(134)149)78-138-102-101(125(71-89-57-33-11-34-58-89)108(144)126(102)72-90-59-35-12-36-60-90)137(114(138)150)77-135-98-97(121(67-85-49-25-7-26-50-85)106(142)122(98)68-86-51-27-8-28-52-86)133(112(135)148)75-131-94-93(129(110(131)146)73-127(91)109(128)145)117(63-81-41-17-3-18-42-81)104(140)118(94)64-82-43-19-4-20-44-82/h1-60,91-102H,61-78H2
InChIKeyXWDQZQAFBLCFDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bn-BU[6] Core Identity and Anion Receptor Classification


Dodecabenzylbambus[6]uril (Bn-BU[6]; CAS 1308315-95-8; MF C₁₁₄H₁₀₈N₂₄O₁₂; MW 2006.23) is a neutral, macrocyclic anion receptor belonging to the bambusuril family [1]. Constructed from six glycoluril units bridged by methylene groups and bearing twelve peripheral benzyl substituents, it forms a hydrophobic cavity preorganized for inorganic anion encapsulation [2]. Unlike cation-binding cucurbiturils—which share the glycoluril building block—Bn-BU[6] selectively complexes anions through twelve convergent C–H···X⁻ hydrogen bonds within its ~4.5 Å cavity, establishing it as a high-affinity host for size-matched anionic guests such as perchlorate and iodide [1][3].

Why Bn-BU[6] Cannot Be Substituted by Other Receptors


Bambusuril derivatives are not functionally interchangeable. The tetrameric bambus[4]uril (BU[4]) cavity is too small to accommodate any tested inorganic anion, rendering it inert as a receptor [1]. Conversely, the hexameric Bn-BU[6] binds anions with association constants spanning orders of magnitude depending on the anion size match. Even among BU[6] derivatives, peripheral substituents dramatically alter performance: dodeca-n-butyl bambus[6]uril yields aqueous ChemFET perchlorate detection limits that are orders of magnitude better than Bn-BU[6] due to reduced steric bulk at the portal, while Bn-BU[6] offers superior solubility in nonpolar organic solvents critical for liquid-membrane separations [2][3]. Simple quaternary ammonium ion-exchangers (e.g., TDMACl) lack the size-selective cavity essential for discriminating perchlorate from smaller halides, resulting in two orders of magnitude higher detection limits in potentiometric sensors [4]. Selection of the precise bambusuril derivative must therefore be guided by the target solvent environment and required anion selectivity profile.

Bn-BU[6] Quantitative Differentiation Evidence


Anion Binding Competence vs. Bambus[4]uril

Bn-BU[6] encapsulates perchlorate in chloroform with a stability constant of approximately 10¹⁰ M⁻¹, the highest affinity measured among 17 tested anions [1]. In stark contrast, the tetrameric bambus[4]uril homolog—constructed from four rather than six glycoluril units—exhibits no detectable binding for any investigated anion due to its insufficiently sized cavity [2]. This establishes a binary functional threshold: only the hexameric BU[6] scaffold possesses an anion-competent cavity, and Bn-BU[6] represents the archetypal benzyl-substituted member of this active series.

Anion recognition Supramolecular chemistry Macrocyclic receptors

Perchlorate Detection Limit vs. Ion-Exchanger-Only ISE

When incorporated as an ionophore in a plasticized PVC-based ion-selective membrane (ISM) on a PEDOT solid-contact electrode, Bn-BU[6] delivers a perchlorate detection limit of approximately 1 μM (10⁻⁶ M) [1]. An otherwise identical ISM containing only the quaternary ammonium ion-exchanger tridodecylmethylammonium chloride (TDMACl), without the Bn-BU[6] ionophore, exhibits a detection limit roughly two orders of magnitude higher (ca. 10⁻⁴ M) and a Nernstian response confined to a narrower concentration range of 10⁻⁴–10⁻¹ M [1]. The Bn-BU[6]-containing ISE extends the linear range down to 10⁻⁶ M with a near-Nernstian slope of −56 to −60 mV/decade [1].

Ion-selective electrodes Potentiometric sensors Perchlorate detection

Selectivity in Electromembrane Extraction

In electromembrane extraction (EME) across a nitrobenzene liquid membrane, Bn-BU[6] at 3% (w/w) loading achieves nearly absolute selectivity for iodide, bromide, and perchlorate [1]. Common inorganic anions—chloride, nitrate, sulfate, and carbonate—that exhibit negligible interaction with the Bn-BU[6] cavity are quantitatively rejected. No interferences were observed for target analyte extraction even from samples containing up to 100,000-fold higher concentrations of these major anions [1]. Under optimized conditions (25 V extraction voltage, 15 min extraction time), perchlorate was selectively extracted from tap water at concentrations below the U.S. EPA guideline value [1].

Electromembrane extraction Sample preparation Anion separation

Anion Size-Selectivity Profile

ITC screening of Bn-BU[6] against 17 anions in chloroform reveals a sharp size-selectivity profile [1]. Perchlorate (thermochemical radius ~2.40 Å) is the optimally sized guest, yielding the maximum binding constant of approximately 10¹⁰ M⁻¹ [1]. Larger anions such as hexafluorophosphate (PF₆⁻) and hexafluoroarsenate (AsF₆⁻) exhibit significantly lower affinity, consistent with steric exclusion from the 4.5 Å cavity [1][2]. Among halides, binding affinity follows the Hofmeister order F⁻ < Cl⁻ < Br⁻ < I⁻, with iodide being the most strongly bound halide [3]. This size-governed selectivity is distinct from purely charge-density-based ion-exchangers and provides a structural basis for the perchlorate-over-chloride discrimination critical in environmental sensing.

Host-guest chemistry Anion size selectivity Isothermal titration calorimetry

Aqueous Sensor Performance vs. n-Bu-BU[6]

A direct ChemFET comparison between Bn-BU[6] and dodeca-n-butyl bambus[6]uril (n-Bu-BU[6]) demonstrates that even modest changes in peripheral substituent steric bulk produce orders-of-magnitude differences in aqueous anion detection limits [1]. Sensors incorporating n-Bu-BU[6] achieved significantly improved (lower) detection limits for perchlorate and nitrate compared to Bn-BU[6]-based sensors, attributed to reduced steric hindrance at the macrocycle portals facilitating anion ingress in aqueous media [1]. However, Bn-BU[6] retains superior solubility and compatibility with nonpolar organic solvents such as chloroform and nitrobenzene, where its benzyl substituents enhance membrane retention and prevent leaching—properties essential for the liquid-membrane EME and organic-phase ITC applications where Bn-BU[6] has been most extensively characterized [2][3].

ChemFET sensors Steric effects Anion detection

Bn-BU[6] Validated Application Scenarios


Trace Perchlorate Detection in Drinking Water

Bn-BU[6] incorporated as the ionophore in PEDOT solid-contact ISEs achieves a perchlorate detection limit of ~1 μM, extending the linear Nernstian response range to 10⁻⁶–10⁻¹ M—two orders of magnitude below the limit of TDMACl-only membranes [1]. This performance enables direct potentiometric quantification of perchlorate near the U.S. EPA drinking water guideline of 4 μg/L (0.04 μM) after preconcentration, and the electrode has been validated in lake water, seawater, and mineral water matrices with accurate and precise results [1].

Selective Extraction from Environmental Matrices

Bn-BU[6] at 3% (w/w) loading in nitrobenzene liquid membranes enables electromembrane extraction (EME) with near-absolute selectivity for iodide, bromide, and perchlorate [2]. The method tolerates up to 100,000-fold excess concentrations of chloride, nitrate, sulfate, and carbonate without interference, and has been demonstrated for perchlorate extraction from tap water at sub-EPA-guideline concentrations and for bromide extraction from seawater [2]. This scenario is directly relevant to environmental monitoring laboratories requiring anion-specific sample cleanup prior to capillary electrophoresis or ion chromatography.

Anion Binding Studies in Nonpolar Solvents

Bn-BU[6] is the most thoroughly characterized bambusuril derivative for ITC and ¹H NMR titration studies of anion binding in chloroform, with published thermodynamic parameters (Ka, ΔH, ΔS) for 17 anions establishing a benchmark dataset for computational validation and receptor design [3]. Its benzyl substituents confer excellent solubility in nonpolar organic solvents, making it the preferred bambusuril for fundamental host-guest chemistry investigations where aqueous compatibility is not required and where the extensive literature baseline provides direct comparability [3].

Multi-Anion Mixture Analysis via NMR

The distinct ¹H NMR chemical shifts induced in Bn-BU[6] upon encapsulation of different anions—particularly perchlorate, nitrate, bromide, and iodide—enable simultaneous qualitative and quantitative analysis of multiple-anion mixtures without chromatographic separation [3]. This slow-exchange NMR method exploits the receptor's size-dependent binding selectivity and has been demonstrated for direct quantification of anion mixtures in chloroform, offering a complementary approach to ion chromatography for non-aqueous samples or when chromatographic infrastructure is unavailable [3].

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